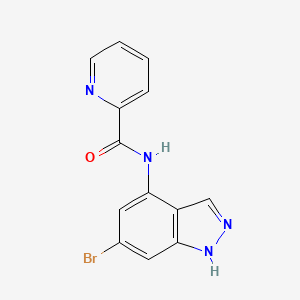
2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde
Overview
Description
2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure. This particular compound is notable for its unique structural features, which include a methyl group at the 7th position, an oxo group at the 1st position, and an acetaldehyde group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenol derivatives and acetylacetone, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as trifluoroacetic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as microwave-assisted synthesis. This technique can enhance reaction rates and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, often facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Lewis acids like aluminum chloride in dichloromethane.
Major Products Formed
Oxidation: 7-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid.
Reduction: 7-Methyl-1-hydroxy-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anti-cancer activity may be attributed to the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- (4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4,8-dimethyldeca-4,8-dienoate
- 3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid
Uniqueness
2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with an acetaldehyde group makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde |
InChI |
InChI=1S/C11H10O3/c1-7-4-8(2-3-12)5-9-6-14-11(13)10(7)9/h3-5H,2,6H2,1H3 |
InChI Key |
LFOSWVOAEZLXCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)OC2)CC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(bromomethyl)-3,3-diethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8682086.png)
![(8S,9S,13R,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthrene-17-D](/img/structure/B8682095.png)




![Diethyl [(1H-1,2,4-triazol-1-yl)methyl]phosphonate](/img/structure/B8682157.png)

![3-(3,4-dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8682168.png)
![4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]benzonitrile](/img/structure/B8682170.png)

